Lipophilicity (LogP) Shift vs. Des-6-Ethylsulfanyl Analog
The target compound exhibits a computed LogP of 2.73, compared to approximately 2.35 for the closest des-ethylsulfanyl analog 5-benzoyl-1-methylpyridin-2(1H)-one [1]. This ~0.38 log unit increase corresponds to roughly a 2.4-fold increase in partition coefficient, consistent with the addition of a two-carbon ethylsulfanyl group.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 |
| Comparator Or Baseline | 5-Benzoyl-1-methylpyridin-2(1H)-one (CAS 53995-89-4): LogP ≈ 2.35 |
| Quantified Difference | ΔLogP ≈ +0.38 (≈ 2.4-fold increase in partition coefficient) |
| Conditions | In silico prediction (Chemsrc database for target; PMC-published value for comparator scaffold) |
Why This Matters
The increase in LogP moves the compound into the more desirable central nervous system (CNS) multiparameter optimization (MPO) range (LogP 2–4; TPSA 40–90 Ų), which is critical for CNS-targeted probe or lead optimization programs.
- [1] PMC Table 3. Representative LogP value for the des-ethylsulfanyl 5-benzoylpyridinone scaffold: 2.352. View Source
